Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)
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Description
Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) is an important amino acid derivative used in a variety of scientific research applications. Boc-D-Phe(4-Ac)-OH, also known as Boc-D-4-acetylphenylalanine, is a protected derivative of the amino acid phenylalanine. Boc-D-Phe(4-Ac)-OH is commonly used in peptide synthesis, protein engineering, and other biotechnological applications.
Scientific Research Applications
Large-Scale Synthesis and Pharmaceutical Applications
A seven-step synthetic route has been developed for the large-scale synthesis of an N-BOC d-phenylalanine pharmaceutical intermediate, showcasing its potential for rapid scale-up and application in the pharmaceutical industry (Fox et al., 2011).
Enhancing Protein Solubility and Stability
PEGylation, a technique for enhancing the biophysical solubility and stability of peptides, employs 4-Acetylphenylalanine due to its unique reactive ketone side chain. This enables the formation of stable oxime adducts with proteins, without affecting cell viability or leading to undesirable incorporation into endogenous proteins (Maxwell et al., 2017).
Protein Engineering and Design
Incorporation of non-natural amino acids like p-Acetylphenylalanine into proteins in vivo allows for the endowment of unique pharmacological properties to therapeutic proteins. This has been demonstrated in clinical studies, indicating the utility of non-native amino acids to optimize protein therapeutics (Datta et al., 2002).
Material Science and Biomaterials
Research has also focused on the self-assembly properties of diphenylalanine motifs, including Boc-D-4-Acetylphenylalanine, for potential applications in biomaterial chemistry. The self-assembly of these peptides into various morphologies opens new directions in the study and applications of peptide-based nanostructures (Datta et al., 2018).
properties
IUPAC Name |
(2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBRFBNRDRVUAF-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(4-Acetylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |
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